N-Octylformamide
Description
Overview of N-Octylformamide in Contemporary Chemical Research
This compound, a colorless to light yellow liquid, is an organic compound with the chemical formula C9H19NO. guidechem.comguidechem.com In recent chemical research, it has garnered attention as a versatile molecule with applications in various fields. guidechem.comsmolecule.com It is recognized for its role as a solvent due to its ability to dissolve a wide range of organic compounds and its low volatility, making it suitable for reactions requiring elevated temperatures. guidechem.com Furthermore, this compound serves as a crucial starting material and intermediate in the synthesis of other valuable chemical entities. guidechem.comrsc.org
Fundamental Significance of N-Formamides in Organic Synthesis and Materials Science
N-formamides, the class of compounds to which this compound belongs, are of fundamental importance in the realms of organic synthesis and materials science. rsc.orgontosight.ai They are widely utilized as intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgnih.govresearchgate.net In organic synthesis, formamides are valuable as protecting groups for amines, as catalysts, and as versatile precursors for the synthesis of other functional groups like isocyanides and ureas. rsc.orgacs.orgnih.gov The development of greener and more efficient methods for N-formamide synthesis, such as the direct coupling of amines with methanol (B129727) or the utilization of carbon dioxide, is an active area of research, reflecting their significance. nih.govd-nb.info In materials science, formamides and their derivatives are explored for their potential in creating novel polymers and materials with specific properties. ontosight.ai
Scope and Objectives of the Research Outline
This article provides a detailed examination of this compound, focusing exclusively on its chemical and physical properties, synthesis methods, and specific applications based on current research findings. The objective is to present a scientifically accurate and thorough overview of this compound, structured to highlight its key characteristics and roles in chemical science. The subsequent sections will delve into its physicochemical properties, spectroscopic data, methods of preparation, and its utility as a solvent, stabilizer, and synthetic intermediate.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19NO | nist.gov |
| Molecular Weight | 157.25 g/mol | nih.gov |
| Appearance | Colorless to Light yellow to Light orange clear liquid | guidechem.com |
| Boiling Point | 278.7°C at 760 mmHg | guidechem.com |
| Flash Point | 161.4°C | guidechem.com |
| Density | 0.858 g/cm³ | guidechem.com |
| Refractive Index | 1.432 | guidechem.com |
| Water Solubility | Log10 of Water solubility in mol/l: -2.55 | chemeo.com |
| Octanol/Water Partition Coefficient | 2.093 | chemeo.com |
Spectroscopic Data of this compound
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR (400 MHz, CDCl₃): δ 8.24–7.94 (m, 1 H), 5.79 (d, J = 8.0 Hz, 1H), 3.29 (td, J = 7.2, 5.6 Hz, 2H), 1.55 (p, J = 7.2 Hz, 2H), 1.28 (m, 10H), 0.88 (t, J = 6.8 Hz, 3H). rsc.org
¹³C NMR: Available spectral data can be found in public databases such as PubChem. nih.gov
IR Spectroscopy: Infrared spectroscopy data is available and provides information on the functional groups present in the molecule. rsc.org
Mass Spectrometry (GC-MS): The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. nih.gov
Synthesis and Manufacturing Processes
Several methods for the synthesis of this compound have been reported in the literature, highlighting the ongoing efforts to develop efficient and environmentally friendly processes.
One common approach involves the N-formylation of octylamine (B49996) . rsc.org This can be achieved using various formylating agents and catalytic systems. For instance, a method utilizing a heterogeneous metal-organic framework supported single-site cobalt catalyst (DUT-5-CoH) with phenylsilane (B129415) and carbon dioxide has been shown to produce this compound in high yield and selectivity at room temperature. rsc.org
Another synthetic route is the oxidative carbonylation of n-octylamine with paraformaldehyde . rsc.orgresearchgate.net A non-noble metal CoNC catalyst has been developed for this reaction, providing a greener alternative to methods that rely on precious metal catalysts. rsc.orgresearchgate.net This process has demonstrated moderate to good yields of N-formylated amines, including this compound. rsc.orgresearchgate.net
Furthermore, this compound can be synthesized through the reaction of di-n-octylamine with formamide (B127407) in the presence of hydrochloric acid. epdf.pub
Applications in Chemical Research
This compound's unique properties make it a valuable compound in several areas of chemical research.
Role as a Solvent in Organic Reactions
With its ability to dissolve a wide range of organic compounds and its low volatility, this compound is utilized as a solvent in various chemical reactions. guidechem.com Its high boiling point makes it particularly suitable for reactions that require elevated temperatures to proceed. guidechem.com The use of this compound as a solvent has been noted in patent literature, indicating its utility in industrial applications. google.com
Use as a Stabilizer
This compound has been investigated for its role as a stabilizer for various chemical substances. lookchem.com This property is crucial in preventing the degradation of materials and ensuring the stability of chemical formulations.
Intermediate in Organic Synthesis
This compound serves as a key intermediate in the synthesis of other organic compounds. guidechem.com For example, it has been used as a substrate in the synthesis of dioctylurea (B14531195), a urea (B33335) derivative, through a decarbonylation process. rsc.orgresearchgate.net This highlights its utility as a building block for constructing more complex molecular architectures. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-octylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-10-9-11/h9H,2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWPKQRQZDZVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278061 | |
| Record name | N-Octylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-06-0 | |
| Record name | N-Octylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Octylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Octylformamide
Catalytic Oxidative Carbonylation of Amines
The synthesis of N-formamides, including N-Octylformamide, via the oxidative carbonylation of amines represents a greener and more sustainable route compared to traditional methods that often involve toxic reagents and low atom economy. rsc.orgresearchgate.net This process utilizes widely available starting materials and produces water as the primary byproduct. researchgate.net
Paraformaldehyde as a C1 Source
Paraformaldehyde serves as a convenient and effective C1 source in the oxidative carbonylation of amines. rsc.orgresearchgate.net This method avoids the use of more hazardous C1 sources like carbon monoxide gas directly. nih.gov The reaction of n-octylamine with paraformaldehyde over a suitable catalyst yields this compound. rsc.orgresearchgate.net
The development of non-noble metal catalysts is crucial for the industrial applicability of oxidative carbonylation due to the high cost of noble metal catalysts like gold and iridium. rsc.orgresearchgate.net Cobalt-Nitrogen-Doped Carbon (CoNC) catalysts have emerged as a promising alternative. rsc.org These catalysts are typically synthesized through the pyrolysis of a complex formed between a cobalt salt, such as cobalt(II) chloride, and a nitrogen-containing ligand like phenanthroline. rsc.orgresearchgate.net
The CoNC catalyst, specifically CoNC-700 (pyrolyzed at 700 °C), has proven effective for the oxidative carbonylation of various amines, including n-octylamine, to produce their corresponding formamides. rsc.orgresearchgate.netrsc.org For instance, the reaction of n-octylamine with paraformaldehyde over CoNC-700 resulted in a 60% yield of this compound. rsc.orgresearchgate.netrsc.org The development process involves pyrolyzing a complex of a cobalt salt and a ligand. rsc.org Control experiments have shown that neither cobalt salts like CoCl₂ nor the complex of CoCl₂ with 1,10-phenanthroline (B135089) alone show catalytic activity. researchgate.net Furthermore, the anion of the cobalt salt plays a significant role in the formation of the active catalyst. researchgate.net
The structure of the CoNC catalyst, heavily influenced by preparation parameters like pyrolysis temperature, significantly impacts the reaction yield. rsc.org The catalytic activity is linked to the unique structure of the CoNC material. rsc.org
The pyrolysis temperature is a critical parameter. For example, in the synthesis of N-formylmorpholine, the yield increased from 24% with a catalyst pyrolyzed at 500 °C to a peak with the CoNC-700 catalyst. rsc.org Higher temperatures led to a decrease in yield. rsc.orgresearchgate.net This suggests that the pyrolysis temperature affects the electronic structure and dispersion of the catalyst, with CoNC-700 exhibiting the best dispersion and, consequently, high activity. rsc.orgrsc.org The BET surface area of the catalysts also varies with pyrolysis temperature, with CoNC-700 and CoNC-800 showing significant surface areas. researchgate.net
Table 1: Effect of Pyrolysis Temperature on N-formylmorpholine Yield
| Catalyst | Pyrolysis Temperature (°C) | Yield (%) |
|---|---|---|
| CoNC-500 | 500 | 24 |
| CoNC-700 | 700 | 90 |
| CoNC-800 | 800 | - |
| CoNC-900 | 900 | - |
| CoNC-1000 | 1000 | - |
Mechanistic studies suggest that Co-Nₓ single atom sites are the probable catalytic active sites on the CoNC catalyst. rsc.orgresearchgate.net The reaction mechanism is believed to involve the generation of active oxygen species. rsc.org It has been proposed that the unique cation metal center and the metal-nitrogen coordination structure in these catalysts are key to their thermocatalytic activity in aerobic oxidation reactions. rsc.org
The oxidative carbonylation process relies on an oxidizing agent, typically molecular oxygen, to drive the reaction. rsc.org Mechanistic investigations, including free radical quenching experiments, have shed light on the active oxygen species involved. rsc.org The addition of sodium azide (B81097) (NaN₃), a quencher for singlet oxygen (¹O₂), led to a significant decrease in the yield of N-formylmorpholine from 90% to 32%. rsc.org Similarly, the addition of p-benzoquinone (PBQ), a superoxide (B77818) anion (O₂⁻) scavenger, reduced the yield to 17%. rsc.org These results strongly suggest that both singlet oxygen and the superoxide anion are the active oxygen species in the oxidative carbonylation reaction catalyzed by CoNC systems. rsc.orgresearchgate.net
Solvent Effects and Reaction Medium Optimization for this compound Formation
The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates and yields. The polarity of the reaction medium plays a substantial role in the N-formylation of amines. Generally, polar solvents are favored as they can stabilize charged intermediates and transition states that occur during the reaction mechanism. scielo.org.corsc.org
In the context of N-formylation reactions using carbon dioxide and a reducing agent like a hydrosilane, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) have been investigated. nih.govnih.gov For instance, in certain catalytic systems, acetonitrile has been identified as a highly effective solvent, leading to high product yields. nih.gov Conversely, in other systems, strongly polar solvents like DMF have been found to be less suitable. The optimization of the reaction medium is crucial and often involves screening a variety of solvents to find the ideal balance of polarity and solubility for the specific reactants and catalyst used. sigmaaldrich.com The interaction between the solvent and the catalyst can alter the catalyst's activity and selectivity, making solvent choice a key factor for process optimization.
Carbon Dioxide as a C1 Source via Hydrosilane-Mediated N-Formylation
Utilizing carbon dioxide (CO₂), an abundant and non-toxic C1 feedstock, for the N-formylation of amines represents a more environmentally benign alternative to traditional methods. nih.govresearchgate.net This pathway typically involves the reaction of an amine, such as octylamine (B49996), with CO₂ in the presence of a reducing agent, most commonly a hydrosilane like phenylsilane (B129415) (PhSiH₃), and a catalyst. researchgate.netrsc.org
Heterogeneous Metal-Organic Framework (MOF) Supported Single-Site Cobalt Catalysts
Recent advancements have focused on the development of highly efficient heterogeneous catalysts for CO₂-mediated N-formylation. Among these, single-site cobalt(II) catalysts supported on a porous aluminum-based metal-organic framework (MOF), specifically DUT-5-CoH, have shown significant promise. researchgate.netrsc.org These catalysts are valued for their ability to facilitate the chemoselective mono-N-formylation of a wide range of primary and secondary amines, including aliphatic amines like octylamine, under mild conditions. researchgate.netrsc.org
The MOF structure provides a high surface area and well-defined, isolated active cobalt sites, which enhances catalytic activity and selectivity. researchgate.netua.es The DUT-5-CoH catalyst has been demonstrated to effectively convert amines to their corresponding formamides, such as this compound, using CO₂ and phenylsilane. rsc.orgrsc.org A key advantage of this heterogeneous system is the ease of catalyst recovery and reusability, which has been demonstrated for up to 15 cycles without a significant loss of activity. rsc.org
Optimization of Reaction Conditions for this compound Formation
The successful synthesis of this compound using MOF-supported cobalt catalysts requires careful optimization of several reaction parameters to maximize yield and efficiency. whiterose.ac.ukrsc.org Key variables include temperature, CO₂ pressure, reaction time, and catalyst loading.
For the DUT-5-CoH catalyzed N-formylation of amines, typical conditions involve a catalyst loading of 0.5 mol% of cobalt. rsc.org The reaction is generally carried out in a solvent like tetrahydrofuran (B95107) (THF) under a CO₂ pressure of 10 bar. rsc.org Reaction temperatures can range from ambient (25 °C) to elevated (100 °C), with reaction times spanning from 20 to 40 hours, depending on the specific amine substrate. rsc.org For instance, the general procedure involves stirring the amine, phenylsilane, and the DUT-5-CoH catalyst in THF under 10 bar of CO₂. rsc.org Optimization studies ensure the highest possible conversion and selectivity for the desired formamide (B127407) product. researchgate.net
Table 1: General Optimized Conditions for MOF-Catalyzed N-Formylation
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Catalyst | DUT-5-CoH | rsc.orgrsc.org |
| Catalyst Loading | 0.5 mol% Co | rsc.org |
| C1 Source | Carbon Dioxide (CO₂) | rsc.orgrsc.org |
| CO₂ Pressure | 10 bar | rsc.org |
| Reducing Agent | Phenylsilane (PhSiH₃) | rsc.orgrsc.org |
| Solvent | Tetrahydrofuran (THF) | rsc.org |
| Temperature | 25 °C - 100 °C | rsc.org |
Carbonylation of Amines with Carbon Monoxide
An alternative established route to formamides is the carbonylation of amines using carbon monoxide (CO) as the C1 source. This method, while effective, involves the use of a toxic and flammable gas.
Tellurium-Catalyzed Systems for Formamide Production
Elemental tellurium has been demonstrated to be an effective catalyst for the carbonylation of amines, including octylamine, with carbon monoxide. oup.com This reaction typically produces a mixture of the corresponding formamide and urea (B33335) derivatives, alongside molecular hydrogen. oup.com In a specific example, the carbonylation of octylamine in the presence of a tellurium catalyst at 140 °C and a CO pressure of 30 kg/cm ³ yielded both this compound and 1,3-dioctylurea. oup.com The catalytic cycle's viability is attributed in part to the thermal instability of hydrogen telluride, which decomposes to regenerate elemental tellurium. oup.com
Impact of Reaction Parameters and Additives on Product Distribution
The distribution between this compound and 1,3-dioctylurea in tellurium-catalyzed carbonylation is sensitive to reaction parameters and the presence of additives. oup.com While the reproducibility for urea formation is generally good, the yield of formamide can vary more significantly under identical conditions. oup.com
An important parameter is the pressure of carbon monoxide; higher CO pressures have been shown to favor the formation of both urea and formamide, but the formamide formation is noted to be more sensitive to this change. oup.com Additives can drastically alter the product distribution. For example, the addition of nitrobenzene (B124822) to the reaction mixture has been found to suppress the formation of N-butylformamide and hydrogen in the carbonylation of butylamine, while not affecting the formation of the corresponding urea. oup.com This suggests that additives can be used to selectively control the reaction outcome. oup.com
Table 2: Product Distribution in Tellurium-Catalyzed Carbonylation of Octylamine Reaction Conditions: 60.2 mmol Octylamine, 1 mmol Tellurium, 140 °C, 30 kg/cm ³ CO, 24 h.
| Product | Amount (mmol) | Source |
|---|---|---|
| This compound | 24.8 | oup.com |
| 1,3-Dioctylurea | 10.0 | oup.com |
Dehydrogenative Synthesis Approaches
Dehydrogenative methods offer a powerful pathway for constructing chemical bonds by removing hydrogen gas, a benign byproduct. This approach is central to forming amides from alcohols and amines.
Manganese-Catalyzed Dehydrogenative Coupling of Amines and Alcohols
The use of earth-abundant metals like manganese as catalysts is a significant area of research for sustainable chemical synthesis. researchgate.net Manganese pincer complexes, in particular, have demonstrated effectiveness in the dehydrogenative coupling of amines and methanol (B129727) to yield various valuable compounds. nih.govudg.edu
In the synthesis of symmetrical ureas through the dehydrogenative coupling of primary amines and methanol, this compound has been identified as a key intermediate. acs.orgacs.org During the manganese-catalyzed reaction between octylamine and methanol to produce 1,3-dioctylurea, experimental studies provide insight into the reaction mechanism. acs.org When the catalytic reaction was halted after six hours, analysis of the mixture revealed the presence of both this compound and the final product, 1,3-dioctylurea, in 10% and 30% yields, respectively. acs.orgacs.org This finding strongly suggests that the formation of the urea derivative proceeds through a formamide intermediate, which is presumed to form initially from the reaction of the amine and methanol. acs.orgacs.org
Table 1: Intermediates in Manganese-Catalyzed Urea Synthesis
| Reactants | Catalyst System | Time (h) | Intermediate Detected | Intermediate Yield | Final Product | Final Product Yield |
|---|
Data sourced from studies on dehydrogenative coupling reactions. acs.orgacs.org
Photoredox Catalysis in N-Formamide Generation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.com This strategy is particularly effective for the N-formylation of amines.
Visible Light-Induced Reductive Quenching Photocatalytic Cycles
The synthesis of N-formamides can be achieved through a reductive quenching photocatalytic cycle. In this process, a photocatalyst absorbs visible light, transitioning to an excited state. uni-regensburg.de This excited photocatalyst is then quenched by an amine, which acts as a sacrificial electron donor. uni-regensburg.demdpi.com This single electron transfer (SET) event results in the formation of the photocatalyst's radical anion and the amine's radical cation, which is a key reactive species for the subsequent steps. uni-regensburg.demdpi.com Amines are common reductive quenchers in photocatalysis, but they typically decompose after the electron donation. uni-regensburg.deresearchgate.net However, innovative methods have found ways to utilize these oxidized amines productively. researchgate.net
In Situ Formation Mechanisms without External Formylating Agents
A notable advancement in this field is the ability to synthesize N-formamides without the need for external formylating agents like formic acid or carbon monoxide. researchgate.netgoogle.com The reaction proceeds through the in situ utilization of the amine substrate itself as the source of the formyl group, facilitated by the presence of air. researchgate.net Following the formation of the amine radical cation in the reductive quenching cycle, the process is believed to proceed via the formation of an enamine. researchgate.net Molecular oxygen from the air plays a crucial role; it regenerates the ground-state photocatalyst, allowing the catalytic cycle to continue, and forms superoxide radical anions. researchgate.net These superoxide intermediates are essential for the subsequent transformations that lead to the formation of the N-formamide product. uni-regensburg.deresearchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Octylamine |
| Methanol |
| 1,3-dioctylurea |
| Manganese |
| Potassium tert-butoxide (KOtBu) |
| Oxygen |
| Formic acid |
Chemical Reactivity and Transformation Pathways of N Octylformamide
Intermediary Role in Urea (B33335) Derivative Synthesis
N-Octylformamide is a key intermediate in the development of safer, isocyanate-free methods for producing urea derivatives. researchgate.netnih.gov Traditional synthesis of ureas often involves the use of toxic phosgene (B1210022) or its equivalents to create an isocyanate intermediate, which then reacts with an amine. nih.gov Modern methodologies, however, leverage the direct transformation of formamides, such as this compound, to access these valuable compounds. rsc.orgchemrxiv.org
The catalytic conversion of this compound to urea derivatives proceeds through a dual-pathway mechanism involving dehydrogenation and decarbonylation, often facilitated by a transition-metal catalyst. rsc.orgnih.gov Research has demonstrated that ruthenium pincer catalysts are effective in these transformations. rsc.orgchemrxiv.org
Dehydrogenation: The formamide (B127407) is dehydrogenated to form an isocyanate intermediate. This isocyanate can then react with an amine (which can be formed in situ via decarbonylation) to produce a urea derivative. nih.govnih.gov
Decarbonylation: The formamide undergoes decarbonylation to yield an amine and carbon monoxide. nih.gov
For the synthesis of symmetrical ureas like dioctylurea (B14531195) from this compound, the ideal catalytic conditions are those where the rates of dehydrogenation and decarbonylation are similar. nih.gov The process involves the self-coupling of the formamide substrate. rsc.org The reaction is believed to proceed as follows: one molecule of this compound is dehydrogenated to form octyl isocyanate, while a second molecule is decarbonylated to form octylamine (B49996). These two intermediates then react to form the symmetrical N,N'-dioctylurea, releasing hydrogen and carbon monoxide as byproducts. rsc.orgnih.gov The significance of the metal catalyst and a base (such as KOtBu) is crucial; control experiments performed without the catalyst show no formation of the urea derivative. rsc.orgnih.gov
Self-Coupling Reactions Leading to Polymeric Precursors
The same fundamental reactivity that allows for the synthesis of simple urea derivatives enables this compound to participate in self-coupling reactions, which serve as a model for the formation of polymeric materials like polyureas. rsc.orgnih.gov
The self-coupling of this compound provides a direct route to symmetrical N,N'-dioctylurea. researchgate.net In a reaction utilizing a ruthenium pincer catalyst and a base (KOtBu) in toluene at 150°C, this compound was successfully converted to N,N'-dioctylurea. nih.gov This transformation highlights the potential of using formamides as stable and less hazardous precursors for urea synthesis. researchgate.net The yield of this specific reaction was moderate, demonstrating the viability of the catalytic approach. researchgate.netnih.gov
| Substrate | Catalyst System | Product | Isolated Yield |
|---|---|---|---|
| This compound | Ruthenium Pincer Catalyst / KOtBu | N,N'-Dioctylurea | 53% researchgate.netnih.gov |
The principles observed in the self-coupling of this compound are directly applicable to the synthesis of polyureas. By replacing the monoformamide with a diformamide analogue, the reaction can be extended to form a polymer chain. researchgate.net For instance, the polymerization of N,N'-(1,8-octanediyl)-diformamide using the same catalytic system resulted in the formation of a solid polyurea product. researchgate.netnih.gov This demonstrates that the dehydrogenative and decarbonylative coupling mechanism is a viable platform for polymer synthesis. nih.gov The resulting polymers have been characterized for their molecular weight and thermal properties. researchgate.net
| Substrate | Isolated Yield | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Decomposition Temp. (Td) |
|---|---|---|---|---|
| N,N'-(1,8-octanediyl)-diformamide | 83% researchgate.netnih.gov | 2949 Da researchgate.netresearchgate.net | 1.5 researchgate.netresearchgate.net | 298°C nih.gov |
The synthesis of polyureas from diformamides is fundamentally governed by the interplay of catalytic decarbonylation and dehydrogenation. nih.gov Analysis of the gases produced during these reactions confirms the presence of both carbon monoxide (CO) and hydrogen (H₂), which are the expected byproducts of the decarbonylation and dehydrogenation pathways, respectively. researchgate.net
The proposed mechanism for polymerization mirrors that of the simple urea synthesis:
The ruthenium catalyst facilitates the dehydrogenation of one formamide group on a diformamide monomer to generate an isocyanate group at one end of the molecule. nih.gov
Simultaneously, a formamide group on another monomer undergoes decarbonylation to produce an amine group. nih.gov
The isocyanate group of the first monomer then reacts with the amine group of the second, forming a urea linkage and elongating the polymer chain. nih.gov
This process repeats, leading to the formation of polyurea. The efficiency and selectivity of the reaction are dependent on factors such as the catalyst, base, and solvent used. nih.gov This catalytic strategy, which eliminates CO and H₂ gases, represents a significant advancement in creating polymers from safer feedstocks, avoiding the direct use of toxic diisocyanates. rsc.orgnih.gov
Spectroscopic and Structural Elucidation of N Octylformamide
Isomerism and Conformational Analysis
The structure of N-Octylformamide is characterized by the presence of cis/trans isomers arising from restricted rotation around the C-N amide bond. This isomerism significantly influences the molecule's physical and chemical properties.
Characterization of Cis/Trans Isomerism in Secondary Amides
Secondary amides, including this compound, exist as a mixture of cis and trans isomers due to the partial double bond character of the amide C-N bond. mdpi.com This restricted rotation creates a significant energy barrier between the two forms. pnas.orgut.ee In the trans isomer, the N-H proton and the formyl proton are on opposite sides of the C-N bond, which is generally the more stable conformation for simple amides. acs.org Conversely, in the cis isomer, these protons are on the same side. The presence of these two distinct isomers can be readily detected and characterized using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR). mdpi.compnas.org For many secondary formamides, the population of the cis isomer is typically around 10-20%, and this percentage can increase depending on the steric bulk of the N-substituent. pnas.orgpnas.org
Quantitative Determination of Isomeric Ratios via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of the cis and trans isomers of this compound. pnas.org The formyl proton (H-C=O) signals for the two isomers appear at distinct chemical shifts in the 1H NMR spectrum, allowing for their unambiguous identification and quantification. pnas.orgpnas.org The relative concentrations of the cis and trans isomers can be determined by integrating the areas of their respective formyl proton signals. pnas.orgsciepub.com
In a study using 1H NMR spectroscopy (600 MHz, 298 K), the spectra of free this compound were recorded in both CDCl3 and D2O. The cis versus trans isomerism was observed to primarily affect the signals near the polar end of the molecule, specifically the –CO–H and the alpha-CH2–NH groups. pnas.org The signals for the CH2 groups in the middle or at the methyl end of the octyl chain remained largely unaffected by the isomerism. pnas.org
Table 1: Isomeric Ratios of this compound in Different Solvents
| Solvent | Isomer Ratio (trans:cis) | Reference |
| CDCl₃ | ~4:1 | pnas.orgpnas.org |
| D₂O | ~4:1 | pnas.orgpnas.org |
This table presents the approximate ratio of trans to cis isomers for this compound as determined by the integration of formyl proton signals in 1H NMR spectra.
Influence of Solvation Environment on Isomeric Equilibria
The equilibrium between cis and trans isomers of secondary amides can be influenced by the surrounding solvent environment. ut.eersc.org The polarity of the solvent plays a crucial role, with more polar solvents often stabilizing the isomer with the larger dipole moment. acs.orgnih.gov For secondary formamides, the cis isomer is calculated to have a slightly higher dipole moment than the trans isomer. pnas.orgpnas.org Consequently, an increase in solvent polarity can lead to a slight increase in the population of the cis isomer. rsc.orgacs.org
Proton-donor or -acceptor solvents can also significantly affect the cis-trans equilibrium in amides by forming hydrogen bonds. rsc.orgnih.gov For instance, the barrier to rotation around the C-N bond has been observed to increase with solvent polarity. rsc.org However, for some amides, the solvent effect on the equilibrium constant (K) is not significant, suggesting that other factors may also be at play. nih.gov Studies on N-methylformamide (NMF) and tert-butylformamide (TBF) in aqueous and chloroform (B151607) solutions have revealed that both enthalpy and entropy contributions to the free energy difference between the isomers are strongly dependent on both the N-alkyl substituent and the solvent. nih.gov In aqueous solution, the trans isomer of NMF is enthalpically favored, while in the sterically hindered TBF, the trans isomer is enthalpically disfavored but entropically favored. nih.gov
Supramolecular Approaches for Distinguishing Isomeric Hydrophilicity/Hydrophobicity using Molecular Containers
Supramolecular chemistry offers innovative methods to probe the subtle differences in the properties of isomers. Water-soluble molecular containers, such as deep-cavity cavitands, can be used to distinguish between the hydrophilicity and hydrophobicity of the cis and trans isomers of this compound. pnas.orgbeilstein-journals.orgrsc.orgrsc.orgnih.gov These containers possess a hydrophobic cavity that is open to the aqueous environment, creating a gradient from a hydrophilic entrance to a hydrophobic interior. pnas.org
By encapsulating this compound within such a cavitand in D2O, NMR spectroscopy can reveal which isomer preferentially interacts with the hydrophobic cavity. pnas.org Studies have shown that the cis isomer of this compound is more hydrophobic than the corresponding trans isomer. pnas.org This is evidenced by the observation that the trans formamide (B127407) terminal shows a modest preference for aqueous solvation over the cis isomer. pnas.org This supramolecular approach allows for the direct experimental assessment of hydrophilicity differences between short-lived, non-isolable isomers. pnas.orgkorea.edu The binding preference of the cavitand can be quantified, providing a measure of the relative free energies of the encapsulated isomers. pnas.org
Intermolecular Interactions and Hydrogen Bonding Networks
Hydrogen bonding is a key intermolecular interaction that dictates the structure and properties of amides. The N-H group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.
Assessment of Hydrogen Bonding Extent via NMR Chemical Shifts (Abraham Solute Hydrogen Bond Acidity Parameter, A)
The extent of hydrogen bonding of the amide N-H proton can be quantitatively assessed using the Abraham solute hydrogen bond acidity parameter, denoted as A. rsc.orgliv.ac.ukresearchgate.net This parameter provides a measure of a solute's ability to donate a hydrogen bond to an external base. rsc.orgdtic.mil The value of A can be determined from NMR chemical shifts. rsc.orgliv.ac.ukrsc.org
Specifically, the difference in the 1H chemical shift of the N-H proton in a non-polar solvent like chloroform (CDCl3) and a highly polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO) is directly related to the A parameter. rsc.org A larger difference in chemical shift indicates a greater ability of the N-H group to donate a hydrogen bond and thus a higher A value. rsc.org If the A value is high (e.g., above 0.20), the N-H group is considered "free" and available to form hydrogen bonds with external bases. rsc.org Conversely, a low or near-zero A value suggests that the N-H group is involved in a strong intramolecular hydrogen bond. rsc.org This method provides a simple and effective way to quantify the hydrogen bonding capacity of the N-H proton in this compound and related amides. rsc.orgliv.ac.uk
Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) Studies of Carbonyl Stretching Vibrations
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the functional groups within a molecule. wikipedia.org For this compound, the carbonyl (C=O) stretching vibration is of particular interest as its position is sensitive to the local molecular environment, especially hydrogen bonding.
In a study of a series of liquid formamides, the FT-IR spectrum of this compound (NOF) showed a carbonyl stretching peak at 1660.3 cm⁻¹. liv.ac.uk The position of this C=O peak is influenced by the length of the alkyl chain. As the carbon chain length increases from N-methylformamide (NMF) to NOF, a progressive blue shift (an increase in wavenumber) is observed in the carbonyl peak position. liv.ac.ukacs.org This trend indicates changes in the hydrogen-bonding network. liv.ac.ukacs.org Generally, the C=O stretching vibration in amides is found in the region of 1760-1690 cm⁻¹. libretexts.org The specific location within this range can provide clues about the molecular structure and intermolecular forces. spectroscopyonline.com
Dielectric Properties and Their Correlation with Molecular Structure and Hydrogen Bonding
The dielectric properties of this compound are intrinsically linked to its molecular structure, particularly its ability to form intermolecular hydrogen bonds. These properties are elucidated by examining its behavior under an applied electric field over a range of frequencies.
Complex Permittivity Spectra and Dielectric Relaxation Phenomena
The study of complex permittivity provides information on how a material stores and dissipates electric energy. conicet.gov.ar For the formamide series, including this compound, measurements of the complex permittivity spectra show a clear trend related to the increasing length of the alkyl chain. acs.org As the chain length increases from N-methylformamide (NMF) to this compound (NOF), there is a notable decrease in the static dielectric constant (εs) and the relaxation strength (Δε). acs.orgresearchgate.net Specifically, the relaxation strength for NOF is 32.0, a significant drop from 180.8 for NMF. liv.ac.ukacs.org
This phenomenon is attributed to the larger molecular weight and the dynamics of molecular reorientation in response to the alternating electric field. liv.ac.ukresearchgate.net The increase in the size of the nonpolar alkyl chain in NOF hinders the cooperative alignment of molecular dipoles with the field, leading to a lower dielectric constant. The spectra also show that the dielectric relaxation, a process of energy dissipation, occurs at a lower frequency for amides with longer carbon chains. acs.orguni-kiel.de
Kirkwood–Fröhlich Correlation Factors and Hydrogen Bond Network Formation
The Kirkwood–Fröhlich correlation factor, gₖ, provides a quantitative measure of the short-range orientational correlation between neighboring dipolar molecules. liv.ac.ukarxiv.org This factor is crucial for understanding the structure of hydrogen-bonded liquids like this compound. acs.org A gₖ value greater than 1 suggests a parallel alignment of dipoles, indicative of chain-like hydrogen bond formations, while a value less than 1 points to antiparallel alignment or ring-like structures. liv.ac.uk
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are indispensable for the definitive structural elucidation of organic molecules like this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the different protons in its structure. rsc.org The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard. carlroth.com
The spectrum exhibits a multiplet for the formyl proton (N-H) and the formyl C-H proton, along with signals for the protons of the octyl chain. rsc.org The protons on the carbon adjacent to the nitrogen atom (α-CH₂) appear as a multiplet around 3.25 ppm. The terminal methyl group (CH₃) of the octyl chain is identifiable as a triplet at approximately 0.88 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.30-7.91 | Multiplet | 1H | N-H and C(O)-H |
| 5.53 | Doublet | 1H | N-H and C(O)-H |
| 3.25 | Multiplet | 2H | -CH₂-NH- |
| 1.49 | Multiplet | 2H | -CH₂-CH₂-NH- |
| 1.29 | Doublet | 9H | -(CH₂)₅- |
| 0.88 | Triplet | 3H | -CH₃ |
Source: The Royal Society of Chemistry rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. libretexts.org The ¹³C NMR spectrum of this compound in CDCl₃ reveals a signal for the carbonyl carbon and separate signals for each of the eight carbons in the octyl chain, reflecting their unique electronic environments. rsc.org
The carbonyl carbon (C=O) resonates at a characteristic downfield shift, appearing in the range of 161-165 ppm. rsc.org The carbons of the alkyl chain show signals in the typical aliphatic region (14-42 ppm). rsc.orgdocbrown.info The chemical shift of each carbon is influenced by its proximity to the electron-withdrawing formamide group. libretexts.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 164.57, 161.13 | C=O |
| 41.75, 38.20 | C-1 (adjacent to N) |
| 31.70, 31.65, 31.24 | C-2, C-3, C-4, C-5, C-6 (methylene chain) |
| 29.52, 28.88, 28.78 | C-2, C-3, C-4, C-5, C-6 (methylene chain) |
| 26.79, 26.34 | C-7 |
| 22.54 | C-8 (methyl) |
| 14.01 | C-8 (methyl) |
Note: The source provides a list of shifts, and assignments are based on typical ¹³C NMR chemical shift ranges. Some peaks may be attributed to the solvent or represent splitting due to conformational isomers. rsc.orglibretexts.org
Table 3: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | NOF |
| N-Methylformamide | NMF |
| N-Ethylformamide | NEF |
| Formamide | F |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application is critical in the analysis of this compound, providing definitive product identification and a precise assessment of its purity. innovatechlabs.comresearchgate.net The technique synergistically combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. gcms.cz
In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column coated with a stationary phase. The separation of components within the sample is based on their differential partitioning between the mobile phase (an inert carrier gas, such as helium) and the stationary phase. google.com The time it takes for a compound to pass through the column and reach the detector is known as its retention time, a characteristic property under specific chromatographic conditions. forensicresources.orgresearchgate.net For this compound, a standard non-polar column yields a Kovats Retention Index of 1505, a normalized measure of retention time. nih.gov
The table below outlines typical instrumental parameters for the GC-MS analysis of amide compounds, which would be suitable for this compound.
Table 1: Illustrative GC-MS Instrumental Parameters for Amide Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Column | Rxi-624sil MS or similar mid-polarity phase (e.g., BPX-5) | google.comshimadzu.com |
| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.8 µm film thickness | google.comshimadzu.com |
| Carrier Gas | Helium (≥99.999% purity) | google.com |
| Flow Rate | 1.0–1.3 mL/min | google.com |
| Injection Mode | Splitless or Split | google.comshimadzu.com |
| Injector Temperature | 250–280 °C | google.com |
| Oven Program | Initial temp 40-60°C, hold for 2-4 min, ramp at 10-25°C/min to 260-290°C | google.com |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | google.com |
| Ionizing Energy | 70 eV | google.com |
| Ion Source Temperature | 200–230 °C | google.comshimadzu.com |
| Interface Temperature | 250–280 °C | google.comshimadzu.com |
Once separated by the GC, the eluted this compound molecules enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M⁺•). researchgate.net The molecular ion of this compound (C₉H₁₉NO) has a molecular weight of 157.25 g/mol . nist.gov
The molecular ion is often unstable and undergoes predictable fragmentation, breaking into smaller, charged ions and neutral fragments. This fragmentation pattern is unique to the compound's structure and serves as a molecular "fingerprint." libretexts.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
The mass spectrum of this compound is characterized by several key fragments. nih.govnist.gov The most prominent peak in the spectrum (the base peak) for primary amides often results from a process called the McLafferty rearrangement. libretexts.org The fragmentation pattern provides definitive structural confirmation.
Table 2: Characteristic Mass Spectrum Fragments of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity/Origin | Relative Intensity | Source |
|---|---|---|---|
| 157 | [C₉H₁₉NO]⁺• (Molecular Ion) | Low | nist.gov |
| 58 | [C₂H₄NO]⁺ (Result of alpha-cleavage) | High | nih.gov |
| 44 | [CH₂NH₂]⁺ (McLafferty rearrangement product) | High | libretexts.org |
Product Identification and Purity Assessment
Product identification is achieved with high confidence by matching both the retention time from the GC and the mass spectrum from the MS with those of a known reference standard or with library data, such as that from the NIST Mass Spectrometry Data Center. nist.govgcms-id.ca The presence of a peak at the specific retention index for this compound, which also exhibits the characteristic mass spectrum with the correct molecular ion and fragmentation pattern, confirms its identity. nist.gov
Purity assessment is performed by examining the gas chromatogram for extraneous peaks. innovatechlabs.com Ideally, a pure sample of this compound will produce a single, sharp chromatographic peak at its characteristic retention time. The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component. By calculating the relative peak area of this compound compared to the total area of all peaks, a quantitative measure of its purity can be determined. The mass spectrometer can then be used to analyze these other peaks to identify the chemical nature of the impurities. gcms.cz
Catalytic Applications and Processes Involving N Octylformamide
Catalytic Production of N-Octylformamide
The synthesis of this compound is a focal point for the development of green and efficient catalytic methodologies. Researchers are exploring novel catalysts and the use of renewable resources to improve the sustainability of its production.
Development of Efficient and Sustainable Catalytic Systems for N-Formylation
The N-formylation of amines is a fundamental reaction for producing formamides like this compound. rsc.org Traditional methods often involve toxic reagents and harsh conditions, prompting the development of more sustainable catalytic systems. rsc.org A significant advancement is the use of non-noble metal catalysts, which align with green chemistry principles by replacing expensive and less abundant precious metals. rsc.orgrsc.org
One such development is a cobalt-based single-atom catalyst (CoN-C) prepared by pyrolyzing a cobalt salt and phenanthroline complex. rsc.org This catalyst has proven effective in the oxidative carbonylation of various amines, including n-octylamine, using paraformaldehyde as the carbonyl source. rsc.orgresearchgate.net Under optimized conditions, a 60% yield of this compound was achieved. rsc.orgrsc.org Mechanistic studies suggest that singlet oxygen (¹O₂) and the superoxide (B77818) anion (O₂⁻) are the active oxygen species in this reaction, with Co-Nx single atom sites being the likely catalytic active centers. rsc.org
Heterogeneous nanocatalysts are also gaining prominence due to their high stability, reusability, and large surface area, which contribute to enhanced catalytic performance. rsc.org For instance, a catalyst system composed of a Schiff base and gold nanoparticles on a silicon dioxide support has been developed for the N-formylation of amines using carbon dioxide. nih.gov Another approach utilizes a copper-based catalyst (Cuphen/C3N4) for the N-formylation of various primary amines, including 1-octylamine, with bioderived formyl surrogates, achieving a 70% yield. d-nb.info
Furthermore, metal-organic frameworks (MOFs) are being explored as robust platforms for single-site catalysts. A cobalt(II) hydride catalyst supported on an aluminum MOF (DUT-5-CoH) has demonstrated high activity and selectivity in the N-formylation of a wide range of amines with carbon dioxide and a reducing agent like phenylsilane (B129415). rsc.org This system achieved a 100% yield and 99% selectivity for the synthesis of this compound at room temperature. rsc.org The larger pore size of the DUT-5-CoH catalyst, compared to similar MOFs like MIL-53(Al)-CoH, was found to be crucial for its higher efficiency, allowing for better diffusion of substrates. rsc.org
The development of these varied catalytic systems highlights a clear trend towards more sustainable and efficient routes for this compound production, moving away from traditional, less environmentally friendly methods.
Role of CO2 as a Renewable Carbon Source in Amine Formylation
The utilization of carbon dioxide (CO₂) as a renewable C1 source for chemical synthesis is a critical area of green chemistry research. researchgate.netuit.no Due to its abundance, low cost, and non-toxic nature, CO₂ is an attractive alternative to conventional carbonyl sources. researchgate.netd-nb.info However, its thermodynamic stability and kinetic inertness necessitate the use of effective catalytic systems for its activation. d-nb.info
In the context of this compound synthesis, CO₂ is used in conjunction with a reducing agent, typically a hydrosilane, to formylate the corresponding amine. researchgate.net The N-formylation of amines with CO₂ and hydrosilanes is a complex process involving intricate chemical equilibria. acs.orgepfl.ch The reaction pathway can vary depending on the reaction conditions and the nature of the substrates. acs.orgepfl.ch
Several catalytic systems have been developed to facilitate this transformation. Ionic liquids and other salts have been shown to effectively catalyze the reaction, with the anionic component of the salt playing a key role in activating the hydrosilane. researchgate.netrsc.org For instance, a catalyst system of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) has been shown to be effective for the N-formylation of amines using CO₂ and hydrosilanes. rsc.org The basic acetate anion is proposed to activate both the Si-H and N-H bonds. rsc.org
Catalyst-free systems have also been developed, where the solvent plays a crucial role in promoting the interaction between the amine, hydrosilane, and CO₂. rsc.org Mechanistic studies suggest the formation of a silyl (B83357) carbamate (B1207046) intermediate in these reactions. rsc.org
Heterogeneous catalysts, such as the previously mentioned cobalt-based MOF (DUT-5-CoH), are also highly effective for CO₂-based N-formylation. rsc.org This catalyst successfully converts octylamine (B49996) to this compound with high yield and selectivity under a CO₂ atmosphere. rsc.org The proposed mechanism involves the formation of a cobalt-formate species, which then reacts with the amine in a turnover-limiting step. rsc.org Photocatalytic systems using initiators like diethylenetriaminepentaacetic acid (DTPA) have also been explored for the N-formylation of amines with CO₂, offering a method that can be conducted under mild conditions. mdpi.com
The use of CO₂ as a feedstock for this compound production represents a significant step towards a more sustainable chemical industry, transforming a greenhouse gas into a valuable chemical intermediate. researchgate.netnih.gov
This compound as a Substrate in Catalytic Transformations
Beyond its synthesis, this compound serves as a valuable starting material for the creation of more complex molecules, such as urea (B33335) derivatives and polymers. Catalysis is instrumental in these transformations, enabling efficient and selective bond-forming reactions.
Catalytic Conversion to Urea Derivatives and Polymeric Materials
The conversion of formamides, including this compound, into urea derivatives and polyureas is an area of active research, driven by the desire to avoid toxic feedstocks like isocyanates and phosgene (B1210022) traditionally used in their synthesis. researchgate.netacs.org Catalytic dehydrogenative coupling reactions have emerged as a promising alternative. acs.orgacs.org
Metal-catalyzed dehydrogenative coupling offers a direct route to synthesize ureas from formamides and amines. acs.org Pincer complexes of earth-abundant metals, such as manganese, are being investigated for this purpose. acs.org In one study, a manganese pincer catalyst was used for the dehydrogenative synthesis of various urea derivatives. acs.org Mechanistic investigations suggest that the reaction proceeds through a formamide (B127407) intermediate when starting from an amine and methanol (B129727). acs.org When this compound was used as a substrate in a related system with a ruthenium pincer catalyst, it was converted to dioctylurea (B14531195) in a moderate yield of 53%. researchgate.netrsc.org
These reactions can proceed through two main pathways: dehydrogenation and decarbonylation. rsc.org The selectivity between these pathways is influenced by the catalyst, base, and solvent. rsc.org For instance, ruthenium-based pincer catalysts with certain phosphine (B1218219) ligands tend to favor decarbonylation, while manganese-based catalysts can be more selective for dehydrogenation, leading to urea formation. acs.orgrsc.org Cross-dehydrogenative coupling (CDC) is a broader class of reactions that forms C-C or C-N bonds directly from C-H or N-H bonds, often facilitated by a metal catalyst and an oxidant. libretexts.org
The self-coupling of formamides, like this compound, can lead to the formation of symmetrical ureas, while coupling with other amines can produce unsymmetrical ureas. researchgate.netorganic-chemistry.org This methodology has also been extended to the synthesis of polyureas from diformamides. rsc.org
Achieving high selectivity for the desired product is a primary goal in catalysis. nih.gov In the conversion of this compound to urea derivatives, several factors can be tuned to optimize the outcome. The choice of the metal catalyst is critical. For example, manganese-based pincer catalysts have been shown to be more selective towards urea formation with less competing decarbonylation compared to some ruthenium systems. acs.org
The reaction conditions, including the type and amount of base and solvent, also play a significant role in determining the reaction pathway and selectivity. rsc.org For instance, in the ruthenium-catalyzed conversion of formamides, increasing the amount of base (KOtBu) was found to favor the decarbonylation process. rsc.org
Furthermore, the structure of the catalyst itself can be modified to influence selectivity. Inspired by natural systems, researchers are designing catalyst platforms that can control the proximity of catalytic nanoparticles, which has been shown to impact the selectivity of the reaction. harvard.edu In the context of formamide hydrogenation, the addition of a base can influence the C-N bond cleavage selectivity by affecting the stability of reaction intermediates. frontiersin.org
For the synthesis of ureas from formamides, careful optimization of the reaction conditions is necessary to maximize the yield of the desired urea and minimize side reactions like decarbonylation, which can lead to the formation of the corresponding amine. researchgate.netrsc.org Through systematic optimization, researchers can tailor the catalytic system to produce the targeted urea derivatives from this compound with high efficiency and selectivity.
Theoretical and Computational Studies of N Octylformamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules like N-Octylformamide. DFT provides a good balance between computational cost and accuracy, making it a popular choice for studying complex organic molecules.
Computational studies have been employed to shed light on the mechanisms of reactions involving formamides, including the formation of this compound via N-formylation and its subsequent conversion to urea (B33335) derivatives. While specific DFT studies detailing the reaction mechanisms for this compound are not extensively available in the public domain, the general principles can be understood from studies on similar formamides.
For the N-formylation of amines , DFT calculations help in mapping the potential energy surface of the reaction, identifying intermediates, and locating the transition states. For instance, in the N-formylation of amines with CO2 and hydrosilanes, DFT studies have elucidated the key steps, which include the reduction of CO2 and the subsequent nucleophilic attack by the amine. researchgate.net These calculations can determine the activation energy barriers for different proposed pathways, thus identifying the most favorable reaction mechanism.
In the synthesis of urea derivatives from formamides , computational methods have been used to understand the underlying reaction pathways. For example, the synthesis of N,N'-dioctylurea from this compound can be achieved through catalytic processes. nih.gov DFT calculations on related systems have provided insights into the dehydrogenation and decarbonylation pathways that can lead to the formation of isocyanate intermediates, which then react with another formamide (B127407) molecule to produce urea. nih.gov These studies help in rationalizing experimental observations and in the design of more efficient catalytic systems.
Table 1: Illustrative Calculated Activation Energies for Key Steps in Formamide Reactions (Generalized) (Note: This table presents generalized data for illustrative purposes due to the lack of specific published data for this compound.)
| Reaction Step | Reactants | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| CO2 Reduction | CO2 + Silane | DFT | ~27 |
| Amine Nucleophilic Attack | Silylformate + Amine | DFT | Varies with amine |
This compound, like other N-substituted formamides, can exist in different conformations due to rotation around the C-N bond and the various bonds within the octyl chain. Quantum chemical calculations are crucial for determining the relative stabilities of these conformers and the energy barriers for their interconversion.
The rotation around the amide C-N bond is of particular interest as it leads to the existence of cis and trans isomers. The trans conformation (where the octyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally more stable for secondary amides. DFT calculations can precisely quantify this energy difference and the rotational barrier. For example, studies on N-ethylformamide have used quantum chemistry to identify and characterize its different conformers. nih.gov
The long octyl chain in this compound introduces additional conformational flexibility. Computational methods can be used to perform a conformational search to identify the low-energy structures of the molecule. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects.
Table 2: Illustrative Conformational Energy Data for a Generic N-Alkylformamide (Note: This table presents generalized data for illustrative purposes due to the lack of specific published data for this compound.)
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| trans (anti) | ~180° | 0.0 |
| cis (syn) | ~0° | 2.0 - 4.0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of condensed phases.
In the liquid state, this compound molecules are expected to form extensive hydrogen-bonded networks. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. MD simulations can provide a detailed picture of these intermolecular interactions.
Table 3: Illustrative Hydrogen Bonding Parameters from MD Simulations of a Generic Liquid N-Alkylformamide (Note: This table presents generalized data for illustrative purposes due to the lack of specific published data for this compound.)
| Parameter | Description | Typical Value |
|---|---|---|
| Average H-bonds per molecule | The average number of hydrogen bonds a single molecule participates in. | 1.5 - 2.5 |
| H-bond lifetime | The average duration of a hydrogen bond. | 1 - 5 ps |
The dielectric properties of liquid this compound are governed by its molecular dipole moment and the way these dipoles align in the condensed phase. MD simulations are well-suited to calculate the dielectric constant of liquids. This is typically done by analyzing the fluctuations of the total dipole moment of the simulation box.
Studies on other amides, such as N,N-dimethylformamide, have demonstrated the utility of MD simulations in predicting dielectric properties. researchgate.netnih.gov For this compound, the flexible octyl chain is expected to influence the dielectric behavior. The simulations can also provide a detailed breakdown of the intermolecular interaction energies, separating the contributions from electrostatic interactions (including hydrogen bonding) and van der Waals forces. This information is crucial for understanding the cohesive properties of the liquid.
Table 4: Illustrative Dielectric Properties of a Generic N-Alkylformamide from MD Simulations (Note: This table presents generalized data for illustrative purposes due to the lack of specific published data for this compound.)
| Property | Description | Typical Calculated Value |
|---|---|---|
| Static Dielectric Constant (ε) | A measure of the ability of a material to store electrical energy in an electric field. | 30 - 40 |
Industrial and Non Biological Applications of N Octylformamide and Its Derivatives
Precursors in Polymer Chemistry and Material Science
The amide functionality within N-Octylformamide makes it a valuable precursor in the field of polymer chemistry. It provides a reactive site for building long-chain molecules, enabling the synthesis of high-performance polymers without relying on traditionally hazardous reagents.
A significant application of this compound is its use as a starting material for producing ureas and, by extension, advanced polymers like polyureas and poly(urea-urethanes). rsc.orgresearchgate.netrsc.org Traditionally, the synthesis of these polymers involves toxic feedstocks such as isocyanates and phosgene (B1210022) gas. rsc.orgresearchgate.netrsc.org Recent research has focused on developing safer, alternative methodologies, highlighting the role of formamides. rsc.orgresearchgate.net
In one innovative approach, this compound undergoes a self-coupling reaction catalyzed by a ruthenium pincer complex to produce dioctylurea (B14531195). rsc.orgresearchgate.net This reaction demonstrates a pathway to urea (B33335) derivatives through a decarbonylation process. rsc.orgrsc.org The use of this compound in this catalytic system resulted in a 53% yield of dioctylurea. rsc.orgresearchgate.net This method is part of a broader strategy to synthesize ureas, polyureas, and poly(urea-urethanes) from formamide (B127407) and diformamide feedstocks, eliminating CO and H2 gases in the process. rsc.orgrsc.org
Similarly, manganese-based pincer catalysts have been employed for the dehydrogenative synthesis of urea derivatives and polyureas. scispace.comacs.org Mechanistic studies suggest that the formation of ureas proceeds through a formamide intermediate, such as this compound, which is formed from the reaction of an amine and methanol (B129727) before coupling. acs.orgsemanticscholar.org These catalytic systems represent a more sustainable route to valuable polymeric materials. rsc.org
Table 1: Catalytic Synthesis of Dioctylurea from this compound
This table summarizes the reaction conditions and outcomes for the synthesis of dioctylurea using this compound as a precursor, as reported in scientific literature.
| Precursor | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Ruthenium Pincer Complex (0.01 mmol) | KOtBu (0.04 mmol) | Toluene (2 mL) | 150 | 24 | Dioctylurea | 53 rsc.orgresearchgate.net |
Application as Model Compounds for Fundamental Studies
The specific molecular structure of this compound, featuring a distinct amide group and a flexible alkyl chain, makes it an ideal model compound for fundamental research. It allows scientists to investigate the intricate relationships between molecular structure, intermolecular forces, and macroscopic material properties.
This compound is utilized in studies aimed at understanding the structure-property relationships in amide-based systems, which are crucial for designing industrial materials like advanced plastics and electronic components. liv.ac.uk The amide group's capacity for strong hydrogen bonding significantly influences the physical and chemical behavior of materials. liv.ac.uk
A key area of investigation is the correlation between molecular structure, hydrogen bonding, and dielectric properties. liv.ac.uk A study using a series of liquid formamides of varying carbon chain lengths, including this compound, explored these relationships. liv.ac.uk The research demonstrated a clear quantitative link between the extent of H-bonding and the material's dielectric constant and relaxation time. liv.ac.uk Such fundamental knowledge is invaluable for a wide range of technologies, including the development of electronic devices and industrial plastics. liv.ac.uk
The chemical and structural properties of amide-containing molecules, such as their excellent thermal and chemical stability, make them highly promising for applications in materials science, for instance, as components in solar devices. acs.org By studying simpler model compounds like this compound, researchers can gain insights that guide the design of complex polymers and functional materials with desired performance characteristics. liv.ac.ukacs.org
Table 2: Dielectric Properties of this compound and Related Amides
This table presents experimental data on the dielectric properties of this compound and other amides, highlighting its role as a model compound for studying structure-property correlations.
| Compound | Abbreviation | Static Dielectric Constant (εs) | Relaxation Time (τ) (ps) |
| Formamide | F | 108.83 | 36.3 |
| N-Methylformamide | NMF | 181.59 | 136.6 |
| N-tert-Butylformamide | NtBF | 12.38 | 91.1 |
| This compound | NOF | 2.43 | 1660.3 |
Source: The Journal of Physical Chemistry C liv.ac.uk
Environmental Fate and Transport of N Octylformamide
Abiotic Transformation Processes
Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For N-Octylformamide, these processes are primarily understood through studies of its parent compound, OIT. The key abiotic processes considered are hydrolysis and photolysis.
Hydrolytic Stability and Degradation Pathways
OIT has been shown to be hydrolytically stable under typical environmental conditions. regulations.govmdpi.com Studies conducted at pH levels of 5, 7, and 9 at 25°C demonstrated that OIT does not readily hydrolyze. regulations.gov The stability of the isothiazolinone ring in OIT suggests that the primary degradation pathways may not be initiated by hydrolysis under normal environmental pH ranges.
The this compound molecule contains an amide functional group, which can be susceptible to hydrolysis, breaking the amide bond to form octylamine (B49996) and formic acid. However, amides are generally stable to hydrolysis, especially under neutral pH conditions. The reaction typically requires either acidic or basic conditions and often elevated temperatures to proceed at a significant rate. In the absence of specific experimental data for this compound, it is reasonable to infer that its hydrolytic degradation in natural waters would be a slow process.
Photolytic Degradation under Simulated Environmental Conditions
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This process is a significant degradation pathway for many organic pollutants in the environment, particularly in surface waters and on exposed surfaces. mdpi.com
This compound has been identified as a photolytic degradation product of OIT. researchgate.net When OIT is exposed to simulated solar radiation in water, it undergoes a series of reactions. A proposed photodegradation pathway suggests that the initial step is the cleavage of the N-S bond in the isothiazolinone ring. researchgate.net This leads to a stepwise degradation of the ring structure, resulting in the formation of several transformation products, including this compound (identified as TP-158 based on its nominal mass). researchgate.net Other phototransformation products identified in this pathway include N-octylprop-2-enamide and N-octylacetamide, ultimately leading to the formation of octylamine. researchgate.net
The quantum yield for the aqueous photolysis of OIT has been determined to be 0.01 under simulated solar radiation, indicating that it does undergo degradation upon exposure to light. researchgate.net The photodegradation of OIT in tap water has been observed to follow first-order kinetics, with a calculated half-life of 28 hours. mdpi.com While these kinetics describe the degradation of the parent compound, they confirm the formation of this compound as a result of this process. The subsequent photolytic fate of this compound itself has not been specifically detailed in the available literature.
Table 1: Identified Photodegradation Products of Octylisothiazolinone (OIT) in Water
| Transformation Product (TP) | Systematic Name | Molecular Formula |
| TP-184a | N-octylprop-2-enamide | C₁₁H₂₁NO |
| TP-172 | N-octylacetamide | C₁₀H₂₁NO |
| TP-158 | This compound | C₉H₁₉NO |
| TP-130 | Octylamine | C₈H₁₉N |
Source: Adapted from Bollmann et al., 2017. researchgate.net
Biotic Transformation Processes
Biotic transformation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of chemical contaminants from soil and water.
Aerobic and Anaerobic Biodegradation in Environmental Compartments (Soils, Sediments, Waters)
The biodegradation of this compound is best understood in the context of the degradation of its parent compound, OIT. OIT is known to be biodegradable in various environmental compartments.
Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), OIT undergoes rapid primary biodegradation in soil. industrialchemicals.gov.au Studies have shown that the primary degradation half-life for OIT in soil is approximately 9.3 days. mdpi.comindustrialchemicals.gov.au The main biodegradation pathway for OIT involves the opening of the isothiazolinone ring to form N-octylmalonamic acid, which is then further degraded to octylamine. industrialchemicals.gov.au While this compound is primarily identified as a product of photolysis, its potential formation and degradation through biotic pathways cannot be entirely ruled out, though it is not cited as a major biotic transformation product of OIT in the reviewed studies. Should this compound be present in an aerobic environment, it would likely be susceptible to microbial degradation, with microorganisms potentially utilizing the octyl chain as a carbon source.
Anaerobic Biodegradation: Under anaerobic conditions (in the absence of oxygen), which can occur in saturated soils, sediments, and some wastewater treatment processes, the biodegradation of organic compounds can be significantly slower and may proceed through different pathways. cler.comerasm.orgresearchgate.net Specific studies on the anaerobic biodegradation of this compound were not found. However, for its parent compound OIT, biodegradation has been observed under both aerobic and anaerobic conditions, with half-lives ranging from 5 to 13 hours in one study. mdpi.com The relevance and rate of anaerobic biodegradation of this compound remain an area for further research.
Mineralization Potential and Rates
Mineralization is the complete breakdown of an organic compound by microorganisms to its inorganic components, such as carbon dioxide, water, and mineral salts. missouri.edunih.gov It represents the ultimate removal of an organic pollutant from the environment.
Environmental Partitioning, Mobility, and Distribution
The environmental partitioning, mobility, and distribution of a chemical describe how it moves and where it accumulates in the environment (i.e., in water, soil, air, or living organisms). These characteristics are largely determined by the chemical's physical and chemical properties, such as its water solubility, vapor pressure, and partition coefficients.
Specific experimental data on the key partitioning coefficients for this compound, such as the soil organic carbon-water (B12546825) partition coefficient (Koc) and the bioconcentration factor (BCF), are not available in the cited literature. molbase.cnssl-images-amazon.com However, some inferences can be made based on its chemical structure and the properties of related compounds.
Soil Organic Carbon-Water Partition Coefficient (Koc): This value indicates a chemical's tendency to adsorb to soil and sediment particles. Chemicals with high Koc values are less mobile in soil and more likely to be found in sediment in aquatic systems. Given the presence of the long, eight-carbon alkyl (octyl) group, this compound is expected to have a degree of hydrophobicity, suggesting it would have some affinity for organic matter in soil and sediment.
n-Octanol/Water Partition Coefficient (Kow): This is a measure of a chemical's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). wikipedia.orgchemsafetypro.com A high log Kow value often correlates with a higher potential for bioaccumulation and greater sorption to organic matter. While an experimental value for this compound is not available, its structure suggests a moderate to high log Kow.
Bioconcentration Factor (BCF): This factor quantifies the accumulation of a chemical in an organism from the surrounding water. chemsafetypro.comeuropa.eu Chemicals with high BCFs can accumulate in aquatic food webs. The potential for bioaccumulation is often screened using the log Kow value. chemsafetypro.com Without a measured BCF or log Kow, the bioaccumulation potential of this compound remains speculative.
Henry's Law Constant: This constant relates the concentration of a chemical in the air to its concentration in water, indicating its volatility. No data for the Henry's Law constant of this compound were found. molbase.cn
Sorption to Soil and Sediment Matrices
Sorption is a critical process that influences the mobility and bioavailability of chemicals in the environment. It involves the attachment of a chemical to solid particles, such as soil or sediment. The tendency of a nonionic organic compound like this compound to sorb is most commonly quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.comecetoc.org This coefficient normalizes the partitioning for the organic carbon content of the soil, which is the primary sorbent for hydrophobic compounds. chemsafetypro.com
The Koc value for a chemical is often estimated from its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. ecetoc.orgd-nb.info A higher Kow value generally indicates a greater tendency for a chemical to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. chemsafetypro.com
For this compound, a calculated logarithm of the octanol-water partition coefficient (log Kow) is available. Based on this value, its sorption behavior can be inferred. A log Kow of 2.093 suggests that this compound has moderate hydrophobicity. chemeo.com This indicates that it will likely exhibit moderate sorption to soil and sediment organic matter. Consequently, its mobility in soil is expected to be limited, reducing the potential for leaching into groundwater but increasing its persistence in the soil matrix. chemsafetypro.com The process of sorption is complex and can be influenced by various factors including soil type, organic matter content, pH, and temperature. ecetoc.org
Table 1: Physicochemical Properties of this compound Influencing Sorption
| Parameter | Value | Type | Source |
|---|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 2.093 | Calculated | chemeo.com |
| log10WS (Water Solubility, mol/L) | -2.55 | Calculated | chemeo.comchemeo.com |
| Molecular Weight (g/mol) | 157.26 | - | fishersci.ca |
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to move from water or soil surfaces into the atmosphere. The potential for a chemical to volatilize from water is primarily described by its Henry's Law Constant (HLC), which relates the partial pressure of the chemical in the air to its concentration in water. chemsafetypro.com Chemicals with high HLC values tend to move readily from water to air, while those with low values tend to remain in the aqueous phase. chemsafetypro.com
Volatilization from soil surfaces is a more complex process, influenced by factors such as soil moisture, temperature, and the chemical's sorption characteristics. pnas.org Given this compound's moderate sorption potential and low vapor pressure, significant volatilization from moist or dry soil surfaces is unlikely.
Table 2: Physicochemical Properties of this compound Influencing Volatilization
| Parameter | Value | Type | Source |
|---|---|---|---|
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | Calculated | bio-fount.com |
| Boiling Point | 504.15 K (231 °C) | Calculated | chemeo.com |
| Water Solubility (log10WS, mol/L) | -2.55 | Calculated | chemeo.comchemeo.com |
| Henry's Law Constant (HLC) | Data not available; expected to be low | - | chemsafetypro.comssl-images-amazon.com |
Application of Partition Coefficients (e.g., Octanol-Water, Octanol-Air) for Environmental Modeling
Partition coefficients are fundamental parameters in environmental science, used in models to predict the distribution and fate of chemicals. cornell.edu The octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa) are among the most critical.
The Kow value is a measure of a chemical's hydrophobicity and is a cornerstone parameter for predicting a chemical's environmental fate. cornell.edu It is directly used to estimate sorption to soil and sediment (Koc) and the potential for a substance to bioaccumulate in organisms. chemsafetypro.comcornell.edu The calculated log Kow of 2.093 for this compound suggests a moderate tendency to partition into organic phases like soil organic matter and lipids in biota. chemeo.com
Together, these partition coefficients are essential inputs for multimedia environmental models that simulate the movement and concentration of chemicals across different compartments, including air, water, soil, and biota. d-nb.infocornell.edu
Table 3: Partition Coefficients for this compound Used in Environmental Modeling
| Parameter | Value | Type | Significance | Source |
|---|---|---|---|---|
| log Kow (Octanol-Water) | 2.093 | Calculated | Indicates moderate hydrophobicity; used to predict sorption and bioconcentration. | chemeo.com |
| log Koa (Octanol-Air) | Data Not Available | - | Describes partitioning between air and organic phases (e.g., aerosols, vegetation). | |
| log Koc (Soil Organic Carbon-Water) | Estimated from Kow | Estimated | Indicates moderate mobility in soil and sediment. | chemsafetypro.comecetoc.org |
Compound Names Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
